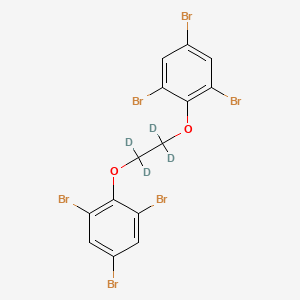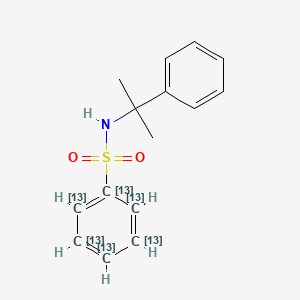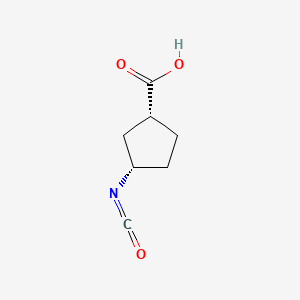
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as IPC, this compound has a cyclopentane ring with an isocyanate group and a carboxylic acid group attached to it. IPC is a versatile molecule that has been used in various fields of research, including drug discovery, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of IPC is not well understood, but it is believed to be due to its ability to react with various functional groups in biological molecules. IPC has been shown to react with amino groups in proteins, leading to the formation of stable adducts. This reaction can lead to changes in the structure and function of proteins, which can have significant effects on biological processes.
Biochemical and Physiological Effects:
IPC has been shown to have various biochemical and physiological effects. For example, IPC has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. IPC has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPC has several advantages and limitations when used in laboratory experiments. One of the main advantages of IPC is its versatility. IPC can be used as a building block for the synthesis of various compounds, which can be tailored to have specific properties. IPC is also stable under a wide range of conditions, which makes it easy to handle and store.
One of the limitations of IPC is its toxicity. IPC is a highly reactive compound that can react with various biological molecules, leading to significant changes in their structure and function. This can have adverse effects on biological systems, and caution should be exercised when handling IPC.
Direcciones Futuras
IPC has several potential future directions in scientific research. One potential direction is the development of IPC-based materials. IPC has been shown to have unique properties that make it suitable for the synthesis of various materials, including polymers and nanoparticles.
Another potential direction is the development of IPC-based drugs. IPC has been shown to have potential therapeutic effects, and further research is needed to explore its potential as a drug candidate.
Conclusion:
In conclusion, (1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid is a versatile compound that has gained significant attention in scientific research due to its unique properties. IPC has been used in various fields of research, including drug discovery, materials science, and organic synthesis. IPC has several advantages and limitations when used in laboratory experiments, and caution should be exercised when handling it. IPC has several potential future directions in scientific research, and further research is needed to explore its full potential.
Métodos De Síntesis
IPC can be synthesized through a multi-step process that involves the reaction of cyclopentadiene with phosgene, followed by the reaction of the resulting chlorocarbonylcyclopentadiene with ammonia. The final step involves the reaction of the resulting amine with phosgene to form IPC. This process has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
IPC has been extensively used in scientific research due to its unique properties. One of the most significant applications of IPC is in drug discovery. IPC has been used as a building block for the synthesis of various compounds that have potential therapeutic effects. For example, IPC has been used to synthesize compounds that have anti-cancer, anti-inflammatory, and anti-viral properties.
Propiedades
IUPAC Name |
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-8-6-2-1-5(3-6)7(10)11/h5-6H,1-3H2,(H,10,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXREFLGEFLWFJ-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Isocyanatocyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



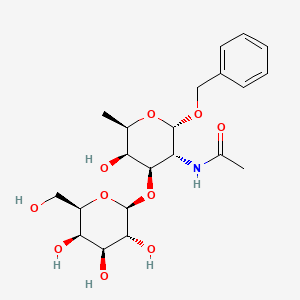

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)

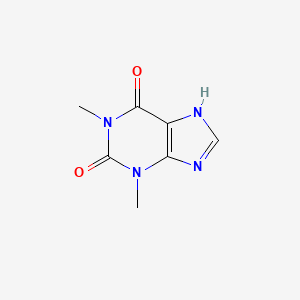


![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)
